molecular formula C21H25N3O2 B7155294 N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide

Cat. No.: B7155294
M. Wt: 351.4 g/mol
InChI Key: GFNRZLCFYNQEKW-UHFFFAOYSA-N
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Description

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring substituted with acetyl and methyl groups, a benzyl group attached to the pyrrolidine ring, and a carboxamide functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-19(16(2)25)11-10-18(23-15)13-22-21(26)20-9-6-12-24(20)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,20H,6,9,12-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNRZLCFYNQEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CNC(=O)C2CCCN2CC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the acetylation and methylation of a pyridine derivative.

    Formation of the Pyrrolidine Ring: The next step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl bromide in the presence of a base such as sodium hydride.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-phenylpyrrolidine-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-benzylpyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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